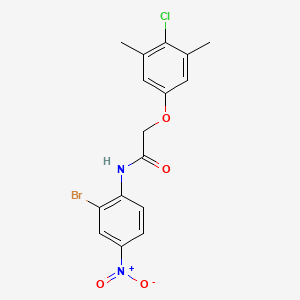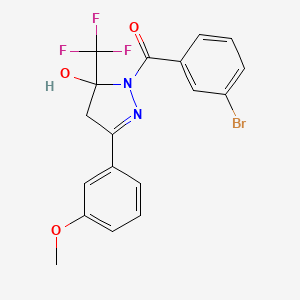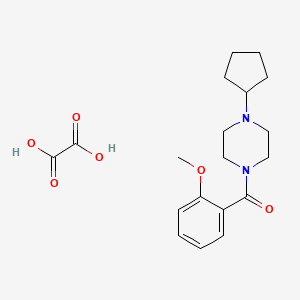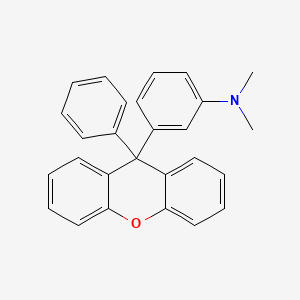![molecular formula C16H16Cl2O2S B4891804 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol, also known as CGP 12177, is a beta-adrenergic antagonist that has been widely used in scientific research. It was first synthesized in 1979 and has since been used in various studies to understand the mechanism of action of beta-adrenergic receptors.
Wirkmechanismus
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 acts as a competitive antagonist of the beta-adrenergic receptors. It binds to the receptor site, preventing the binding of the endogenous ligand, epinephrine, and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptors, leading to a decrease in the heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease the heart rate, blood pressure, and bronchodilation in animal studies. It has also been shown to decrease the release of insulin from pancreatic beta cells and increase the lipolysis in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has several advantages for lab experiments. It is a selective antagonist of the beta-adrenergic receptors, making it useful for studying the pharmacology of these receptors. It is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain its effects. Additionally, it has been shown to have off-target effects on other receptor systems, which may complicate the interpretation of results.
Zukünftige Richtungen
For the use of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 include studying the beta-adrenergic receptors in disease states and developing more selective beta-adrenergic antagonists.
Synthesemethoden
The synthesis of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenoxy)-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 as a white solid with a melting point of 157-159°C.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been widely used in scientific research to study the beta-adrenergic receptors. It is a selective antagonist of the beta-1 and beta-2 adrenergic receptors and has been used to differentiate between these two subtypes. It has also been used to study the pharmacology of beta-adrenergic receptors in various tissues, including the heart, lungs, and blood vessels.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2S/c17-13-3-1-12(2-4-13)10-21-11-15(19)9-20-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCRSQDWRXBLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(COC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)


